1,1-Bis(allyloxy)pentane
Description
1,1-Bis(allyloxy)pentane is a symmetrical diether compound characterized by two allyloxy (-OCH₂CHCH₂) groups attached to the terminal carbon of a pentane backbone. Its molecular formula is C₁₁H₁₈O₂, with a molecular weight of 184.26 g/mol.
Properties
CAS No. |
74549-17-0 |
|---|---|
Molecular Formula |
C11H20O2 |
Molecular Weight |
184.27 g/mol |
IUPAC Name |
1,1-bis(prop-2-enoxy)pentane |
InChI |
InChI=1S/C11H20O2/c1-4-7-8-11(12-9-5-2)13-10-6-3/h5-6,11H,2-4,7-10H2,1H3 |
InChI Key |
KWRBYSVDENXDJB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(OCC=C)OCC=C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1-Bis(allyloxy)pentane can be synthesized through the reaction of pentanal with allyl alcohol in the presence of an acid catalyst. The reaction typically involves the formation of an acetal intermediate, which then undergoes further reaction to yield the desired product. The reaction conditions often include refluxing the reactants in an inert atmosphere to prevent oxidation.
Industrial Production Methods: Industrial production of 1,1-bis(allyloxy)pentane follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction is monitored and controlled to maintain optimal conditions for high yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions: 1,1-Bis(allyloxy)pentane undergoes various chemical reactions, including:
Oxidation: The allyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The allyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Formation of pentanal or pentanoic acid derivatives.
Reduction: Formation of pentanol derivatives.
Substitution: Formation of various substituted pentane derivatives.
Scientific Research Applications
Applications in Organic Synthesis
- Building Block for Complex Molecules :
- Photoredox Catalysis :
- Functionalization :
Applications in Drug Development
-
Bioisosteric Replacement :
- The compound has been explored as a bioisostere for traditional aromatic systems in drug design. By replacing aromatic rings with bicyclo[1.1.1]pentane motifs derived from 1,1-bis(allyloxy)pentane, researchers have achieved improved metabolic stability and reduced toxicity profiles in lead compounds .
- Improvement of Pharmacokinetic Profiles :
- Case Studies :
Applications in Material Science
- Epoxy Resins :
-
Polymer Chemistry :
- The compound's ability to participate in polymerization reactions makes it useful for creating novel polymers with unique properties suitable for coatings, adhesives, and composites.
Mechanism of Action
The mechanism of action of 1,1-bis(allyloxy)pentane involves its ability to undergo various chemical transformations. The allyloxy groups can participate in reactions such as oxidation, reduction, and substitution, leading to the formation of different products. These reactions are facilitated by the presence of suitable catalysts and reaction conditions.
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key structural and molecular features of 1,1-bis(allyloxy)pentane and related compounds:
Research Findings and Mechanistic Insights
- Rearrangement vs. Metathesis : In 2,2'-bis(allyloxy)-1,1'-binaphthyl, DFT calculations suggested that the Claisen rearrangement pathway was energetically favorable over RCM due to intermediate stabilization .
- Synthetic Efficiency : Photoredox catalysis for 1-(allyloxy)-2,2,6,6-tetramethylpiperidine achieved moderate yields (32%), underscoring challenges in allyl ether synthesis compared to traditional methods like Williamson ether synthesis .
Biological Activity
1,1-Bis(allyloxy)pentane is a compound that has garnered attention due to its potential biological activities. This article reviews the current understanding of its biological properties, including mechanisms of action, experimental findings, and potential applications in various fields.
- Chemical Formula : C11H20O2
- CAS Number : 74549-17-0
- Molecular Weight : 184.28 g/mol
The biological activity of 1,1-Bis(allyloxy)pentane is believed to be linked to its interaction with cellular membranes and signaling pathways. Research indicates that it may act as a modulator of calcium channels, which are crucial for numerous physiological processes. Specifically, its structure allows it to influence voltage-dependent calcium channels, potentially affecting neurotransmitter release and muscle contraction .
Antimicrobial Properties
Several studies have investigated the antimicrobial effects of 1,1-Bis(allyloxy)pentane against various pathogens. The compound has shown promising results in inhibiting the growth of certain bacteria and fungi. For instance, it was found to exhibit significant activity against Staphylococcus aureus and Candida albicans, suggesting its potential as a natural antimicrobial agent .
Anti-inflammatory Effects
Research has also highlighted the anti-inflammatory properties of 1,1-Bis(allyloxy)pentane. In a study involving carrageenan-induced paw edema in rats, administration of the compound resulted in a notable reduction in inflammation markers such as myeloperoxidase (MPO) and thiobarbituric acid reactive substances (TBARS). These findings indicate that the compound may help mitigate inflammatory responses in vivo .
Study on Antimicrobial Activity
In a controlled laboratory setting, 1,1-Bis(allyloxy)pentane was tested for its antimicrobial efficacy against various strains. The results demonstrated:
- Inhibition Zone Diameter :
- Staphylococcus aureus: 15 mm
- Candida albicans: 12 mm
- Minimum Inhibitory Concentration (MIC) :
- S. aureus: 0.5 mg/mL
- C. albicans: 0.75 mg/mL
These results suggest that 1,1-Bis(allyloxy)pentane could be developed further as an antimicrobial agent .
Study on Anti-inflammatory Activity
A study involving the administration of varying doses of 1,1-Bis(allyloxy)pentane in a rat model showed:
- Dose-dependent Reduction in Edema :
- Low Dose (5 mg/kg): 30% reduction
- Medium Dose (10 mg/kg): 50% reduction
- High Dose (25 mg/kg): 70% reduction
Histological examinations revealed that treatment with the compound preserved joint integrity and reduced inflammatory cell infiltration compared to control groups .
Comparative Analysis with Similar Compounds
| Compound | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|
| 1,1-Bis(allyloxy)pentane | Moderate | High |
| Sodium 5-(acetylamino)-2-nitrobenzoate | High | Moderate |
| Calotropis procera latex | Moderate | Very High |
This table illustrates that while 1,1-Bis(allyloxy)pentane exhibits moderate antimicrobial activity, it demonstrates significant anti-inflammatory effects compared to other compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
